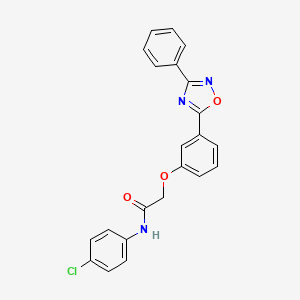![molecular formula C23H24N4O2 B7717642 N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7717642.png)
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide” is a member of quinolines . It is a three-membered azaheterocyclic system that is composed of a pyrazole-and-quinoline fragment .
Synthesis Analysis
The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis and others . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .Molecular Structure Analysis
The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical and biological properties .Chemical Reactions Analysis
In a two-component reaction, a bond is formed between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon . The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines which upon substitution yielded the final compound with good yield under tetrahydrofuran solvent medium .Physical And Chemical Properties Analysis
The IR spectrum, ν, cm –1: 1577, 1596 (C=N), 2968, 3095, 3258 (N–H). 1 H NMR spectrum, δ, ppm (J, Hz): 2.31 (3H, s, CH 3); 3.72 (3H, s, OCH 3), 4.96 (1H, s, 4-CH); 7.24–7.94 (13H, m, H Ar); 13.92 (1H, s, NH). 13 C NMR spectrum, δ, ppm: 13.5; 35.4; 51.2; 120.2; 121.1; 121.5; 126.1; 126.5; 128.8; 129.0; 129.2; 129.5; 129.8; 130.7; 131.6; 132.0; 135.9; 141.5; 146.8; 159.6 .Wirkmechanismus
BQ-788 selectively blocks the N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide receptor, which is a G protein-coupled receptor that binds to endothelin-1 (ET-1), a potent vasoconstrictor peptide. By blocking the this compound receptor, BQ-788 inhibits the downstream signaling pathways that lead to vasoconstriction, cell proliferation, and fibroblast activation.
Biochemical and Physiological Effects:
BQ-788 has been shown to have a vasodilatory effect, which can lead to a decrease in blood pressure. It also inhibits the growth and proliferation of cancer cells by blocking the this compound receptor, which is overexpressed in many cancer types. In addition, BQ-788 has been shown to reduce pulmonary fibrosis by inhibiting the activation of fibroblasts.
Vorteile Und Einschränkungen Für Laborexperimente
BQ-788 is a selective antagonist of the N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide receptor, which makes it a useful tool for studying the role of this receptor in various diseases. However, its selectivity for the this compound receptor can also be a limitation, as it may not be effective in blocking the signaling pathways of other receptors that are involved in the same disease process.
Zukünftige Richtungen
There are several future directions for research on BQ-788. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the optimal dose and treatment regimen for BQ-788 in cancer patients. Another area of interest is its potential as a treatment for hypertension. Studies are needed to determine the long-term safety and efficacy of BQ-788 in reducing blood pressure. Additionally, further research is needed to explore the potential of BQ-788 in treating other diseases such as pulmonary fibrosis and cardiovascular disease.
Synthesemethoden
BQ-788 can be synthesized through a multi-step process starting with the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. This is then reacted with 1-butyl-1H-pyrazolo[3,4-b]quinoline-3-amine in the presence of triethylamine to form the intermediate compound, N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide. This intermediate is then purified through crystallization to obtain the final product, BQ-788.
Wissenschaftliche Forschungsanwendungen
BQ-788 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, hypertension, and pulmonary fibrosis. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide receptor, which is overexpressed in many cancer types. In addition, BQ-788 has been shown to have a vasodilatory effect, which can be useful in treating hypertension. It has also been studied for its potential to reduce pulmonary fibrosis by inhibiting the activation of fibroblasts.
Eigenschaften
IUPAC Name |
N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-3-5-14-27-22-18(15-16-10-6-8-12-19(16)24-22)21(26-27)25-23(28)17-11-7-9-13-20(17)29-4-2/h6-13,15H,3-5,14H2,1-2H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTUJUBQMXNIPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

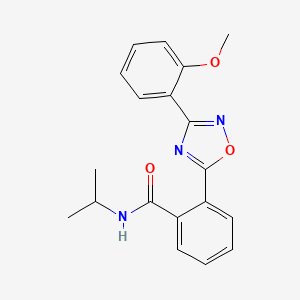
![3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717573.png)
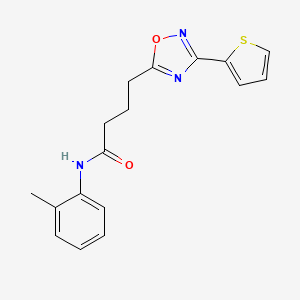

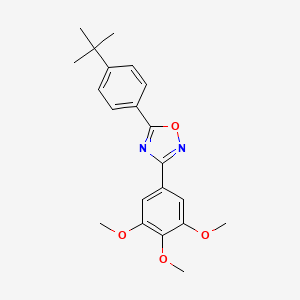

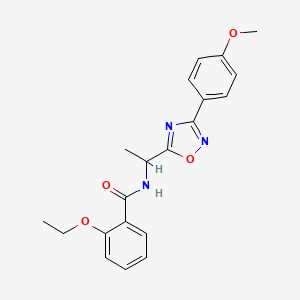

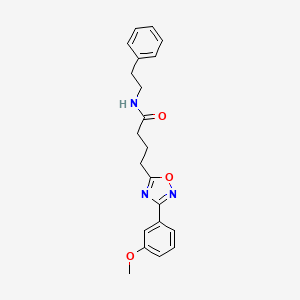
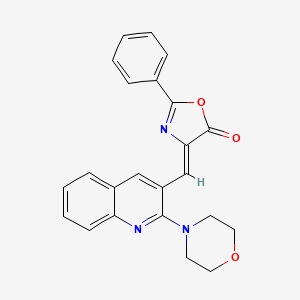
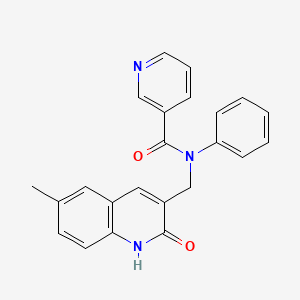
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-cyclohexylmethanesulfonamido)acetamide](/img/structure/B7717650.png)
